1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
Description
This compound is a substituted indole derivative featuring a 7-methoxy group, a phenylsulfonyl moiety at position 3, and a 2-pyrrolidinylmethyl substituent at position 1. Such structural modifications are common in medicinal chemistry, where sulfonyl groups enhance metabolic stability, methoxy substituents influence electronic properties, and pyrrolidinylmethyl chains modulate steric and pharmacokinetic profiles.
Properties
CAS No. |
651335-28-3 |
|---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-1-(pyrrolidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18-11-5-10-17-19(26(23,24)16-8-3-2-4-9-16)14-22(20(17)18)13-15-7-6-12-21-15/h2-5,8-11,14-15,21H,6-7,12-13H2,1H3 |
InChI Key |
UQOGORAYLNWRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2S(=O)(=O)C3=CC=CC=C3)CC4CCCN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of 1H-Indole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| T-47D | 12.5 | Induction of apoptosis | |
| HepG2 | 15.0 | Inhibition of cell proliferation | |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
A study highlighted that structural modifications in indole compounds significantly enhance their anticancer activity, making them potential candidates for further development in cancer therapy .
Neuroprotective Effects
Research has indicated that this compound possesses neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vivo studies demonstrated that treatment with the compound improved cognitive function and reduced markers of neuroinflammation.
- Study Findings : In an animal model, administration of the compound led to significant improvements in memory retention tests compared to control groups, suggesting its potential use in treating neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- has also been explored. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Candida albicans | 16 | Fungal |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Screening
In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition across several cancer cell lines, emphasizing the importance of structural modifications in enhancing activity.
Case Study 2: Neuroprotection
Another investigation explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The findings suggested that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups .
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- (hereafter referred to as Compound X ) with key analogs synthesized in the literature:
Key Observations:
Structural Variations and Reactivity: Compound X differs from 32 and 35 by the absence of a benzyl-pyrrole substituent and the presence of a 7-methoxy group and 2-pyrrolidinylmethyl chain. The 2-pyrrolidinylmethyl group in Compound X introduces a cyclic amine, which may improve solubility compared to the benzyl or bromomethyl substituents in analogs .
Synthetic Challenges: While analogs like 32 and 35 were synthesized via 1,3-dipolar cycloadditions of Münchnones and nitroalkenes with yields >85%, Compound X’s synthesis would require regioselective introduction of the methoxy and pyrrolidinylmethyl groups. This could involve multistep protection/deprotection strategies, as seen in similar indole sulfonamide syntheses .
Spectroscopic and Analytical Data :
- Compound X ’s ¹H NMR would likely show a singlet for the 7-methoxy group (~δ 3.8–4.0 ppm) and complex splitting for the pyrrolidinylmethyl protons (~δ 2.5–3.5 ppm), distinct from the benzyl or bromomethyl signals in analogs .
- HRMS data for Compound X would require validation of its molecular formula (C₂₀H₂₂N₂O₃S, exact mass ~382.14 g/mol).
Research Implications and Limitations
- Pharmacological Potential: The phenylsulfonyl group in analogs like 32 and 35 is associated with kinase inhibition and antimicrobial activity. Compound X’s pyrrolidinylmethyl chain could target neural receptors (e.g., serotonin or dopamine transporters) due to structural similarities to bioactive amines .
- Data Gaps: No experimental data (e.g., melting point, solubility, bioactivity) are available for Compound X in the provided evidence. Future studies should prioritize synthesis and characterization.
Biological Activity
1H-Indole derivatives, particularly those containing sulfonyl and pyrrolidinyl groups, have garnered attention in pharmaceutical research due to their diverse biological activities. The compound 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is notable for its potential therapeutic applications, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 303.37 g/mol. The structure features an indole core substituted with a methoxy group at position 7, a phenylsulfonyl moiety at position 3, and a pyrrolidinylmethyl group at position 1. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating the antiproliferative effects of similar indole compounds on the NCI-60 cancer cell panel showed promising results with IC50 values ranging from 1.4 to 4.2 µM for certain derivatives . While specific data for our compound is limited, its structural similarities suggest potential activity in this area.
- Mechanisms of Action : Indole compounds are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression. The presence of the phenylsulfonyl group may enhance these effects by improving solubility and bioavailability.
Anti-inflammatory Activity
Indoles are also recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds structurally related to our target have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- may similarly modulate inflammatory pathways .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of 1H-Indole, 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can be attributed to several factors:
- Electrophilic Nature : The sulfonyl group enhances electrophilicity, potentially allowing for interaction with nucleophiles in biological systems.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation .
Q & A
Q. What are the recommended synthetic strategies for preparing 7-methoxy-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-1H-indole, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multi-step reactions, including:
- Sulfonylation : Introducing the phenylsulfonyl group at the indole C3 position using sulfonylating agents (e.g., benzenesulfonyl chloride) under basic conditions (e.g., NaH in DMF) .
- Pyrrolidinylmethylation : Alkylation at the indole N1 position with 2-pyrrolidinylmethyl halides (e.g., bromomethylpyrrolidine) in the presence of a base (e.g., K₂CO₃) .
- Methoxy introduction : Methoxylation at C7 via nucleophilic substitution or directed C-H activation, often requiring protecting groups to avoid side reactions .
Q. Key factors :
- Temperature : Microwave-assisted synthesis (e.g., 110°C for 2 minutes) improves reaction efficiency and yield compared to traditional heating .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd) may assist in regioselective functionalization .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 1.5–3.0 ppm) .
- ¹³C NMR : Confirms carbon environments (e.g., sulfonyl-linked carbons at δ 125–135 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁N₂O₃S) .
- X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), critical for confirming stereochemistry and intermolecular interactions .
Q. What preliminary pharmacological screening approaches are used to assess this compound’s bioactivity?
Answer:
- Receptor binding assays : Screen for interactions with targets like serotonin receptors (e.g., 5-HT₆R) using radioligand displacement assays .
- Enzyme inhibition studies : Test inhibition of kinases or metabolic enzymes via fluorescence-based assays .
- Cellular viability assays : Evaluate cytotoxicity (e.g., IC₅₀) in cancer cell lines using MTT or ATP-based luminescence .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
Answer:
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites that explain discrepancies .
- Dose optimization : Conduct dose-response studies to align in vitro IC₅₀ with physiologically achievable concentrations .
Q. What computational methods are employed to predict the compound’s target selectivity and off-target effects?
Answer:
- Molecular docking : Simulate binding to receptors (e.g., 5-HT₆R) using AutoDock Vina or Schrödinger Suite, focusing on interactions with sulfonyl and pyrrolidinyl groups .
- Molecular Dynamics (MD) : Analyze binding stability over time (e.g., 100 ns simulations) to assess conformational flexibility .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity using Random Forest or SVM algorithms .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during structural refinement?
Answer:
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, refining twin laws and BASF parameters .
- Disorder modeling : Apply PART and SUMP instructions to split disordered moieties (e.g., flexible pyrrolidinyl groups) .
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. What strategies optimize regioselectivity in modifying the indole core without destabilizing the sulfonyl or pyrrolidinyl groups?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidinyl nitrogen during methoxylation .
- Directed C-H activation : Employ Pd-catalyzed reactions with directing groups (e.g., sulfonyl) to functionalize C7 selectively .
- Low-temperature conditions : Minimize side reactions (e.g., sulfone reduction) by maintaining reactions below 0°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
